1-(Methylsulfonyl)piperidine-4-carbaldehyde
Overview
Description
1-(Methylsulfonyl)piperidine-4-carbaldehyde is an organic compound with the molecular formula C7H13NO3S It is a piperidine derivative that contains a methylsulfonyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Methylsulfonyl)piperidine-4-carbaldehyde can be synthesized through a multi-step process. A typical synthesis method involves the following steps :
Reaction of 4-hydroxypiperidine with methanesulfonyl chloride: This step produces 4-methanesulfonylpiperidine.
Reaction of 4-methanesulfonylpiperidine with dimethyl sulfoxide: This step generates this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques and reagents that are scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)piperidine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(Methylsulfonyl)piperidine-4-carboxylic acid.
Reduction: Formation of 1-(Methylsulfonyl)piperidine-4-methanol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methylsulfonyl)piperidine-4-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)piperidine-4-carbaldehyde depends on its specific application and the context in which it is used. Generally, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the methylsulfonyl group can participate in various chemical interactions.
Comparison with Similar Compounds
1-(Methylsulfonyl)piperidine-4-carbaldehyde can be compared with other similar compounds, such as:
1-(Methylsulfonyl)piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
1-(Methylsulfonyl)piperidine-4-methanol: Similar structure but with an alcohol group instead of an aldehyde group.
4-Methanesulfonylpiperidine: Lacks the aldehyde group but contains the methylsulfonyl group.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-methylsulfonylpiperidine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPDHOOLRWLRAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449615 | |
Record name | 1-(Methylsulfonyl)piperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241134-35-0 | |
Record name | 1-(Methylsulfonyl)piperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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